2-氨基-2-甲基-戊-4-烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

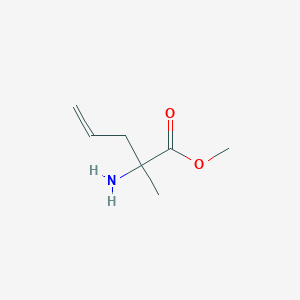

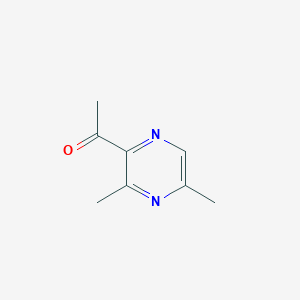

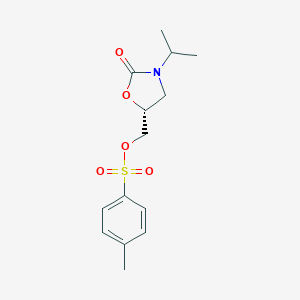

2-Amino-2-methyl-pent-4-enoic acid methyl ester is a compound that falls within the category of amino acid methyl esters. These compounds are derivatives of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The specific structure of 2-Amino-2-methyl-pent-4-enoic acid methyl ester suggests that it contains an amino group, a methyl group, and an alkene moiety within its pentanoic acid backbone, which is esterified with methanol.

Synthesis Analysis

The synthesis of amino acid methyl esters, such as 2-Amino-2-methyl-pent-4-enoic acid methyl ester, can be achieved through the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method has been shown to produce a series of amino acid methyl ester hydrochlorides in good to excellent yields. It is compatible not only with natural amino acids but also with other aromatic and aliphatic amino acids, indicating that it could be applicable to the synthesis of 2-Amino-2-methyl-pent-4-enoic acid methyl ester .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-Amino-2-methyl-pent-4-enoic acid methyl ester, they do provide insights into the structural aspects of similar compounds. For instance, the methyl ester of 2-amino-1-cyclopentene-1-carbodithioic acid demonstrates that such molecules can act as ligands, forming complexes with various metals. The bonding in these complexes occurs through the nitrogen and sulfur atoms, with strong delocalization observed in the chelate ring . This information suggests that the molecular structure of 2-Amino-2-methyl-pent-4-enoic acid methyl ester could also allow it to form complexes with metals, potentially through the amino group.

Chemical Reactions Analysis

The chemical reactivity of amino acid methyl esters is influenced by the presence of both the amino group and the ester group. The amino group can participate in the formation of bonds with metal ions, as seen in the case of the methyl ester of 2-amino-1-cyclopentene-1-carbodithioic acid, which can form chelates with Ni(II), Pd(II), Pt(II), and Rh(III) . The ester group, on the other hand, could be involved in hydrolysis reactions, leading to the formation of the corresponding amino acid and methanol. These reactions are not explicitly discussed in the provided papers but are common for ester-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-methyl-pent-4-enoic acid methyl ester are not directly detailed in the provided papers. However, based on the general properties of amino acid methyl esters, it can be inferred that the compound is likely to be a solid at room temperature and may exhibit good solubility in organic solvents due to the presence of the ester group. The compound's chemical properties, such as reactivity and stability, would be influenced by the functional groups present in its structure, particularly the amino and ester groups .

科学研究应用

有机化学中的合成和应用

- 非对映选择性合成:一项研究展示了乙醛酸的非对映选择性酰胺烯丙基化,从而有效合成光学活性 γ,δ-不饱和 α-氨基酸,该工艺可能适用于 2-氨基-2-甲基-戊-4-烯酸甲酯等化合物 (杉山茂雄等人,2013).

- 立体控制合成:另一项研究重点介绍了 γ-氟代 α-氨基酸的立体控制合成,表明可以将方法学调整为 2-氨基-2-甲基-戊-4-烯酸甲酯衍生物的合成和操作 (K. Laue 等人,2000).

属性

IUPAC Name |

methyl 2-amino-2-methylpent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-methylpent-4-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)